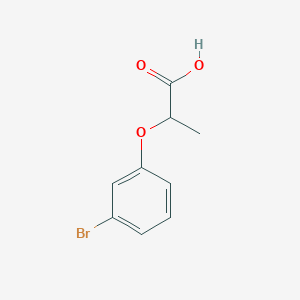

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

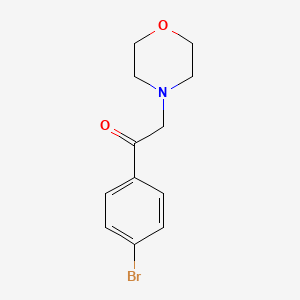

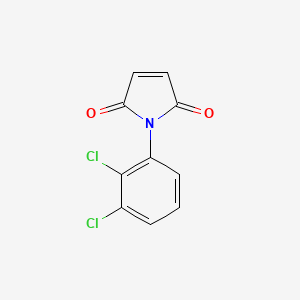

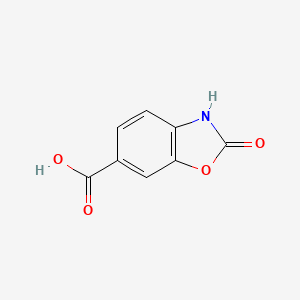

The compound "1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione" is a derivative of 1H-pyrrole-2,5-dione, which is a core structure in various synthesized compounds with potential applications in different fields such as antibacterial agents, corrosion inhibitors, and inhibitors of PGE(2) production . The dichlorophenyl group attached to the pyrrole dione structure suggests that the compound may have unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related 1H-pyrrole-2,5-dione derivatives has been reported using various methods. For instance, 1H-pyrrole-2,5-dione derivatives with antibacterial properties were synthesized through the Baker-Venkatraman transformation, indicating a simple and convenient method for preparing such compounds . Another study reported the synthesis of a pyrrole derivative using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, suggesting a versatile approach to synthesizing substituted pyrroles . These methods highlight the synthetic accessibility of 1H-pyrrole-2,5-dione derivatives, which could be applicable to the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been characterized using various spectroscopic techniques such as NMR, IR, and Mass spectroscopy . For example, the structure of a dipyrromethane derivative was elucidated using 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy, revealing intramolecular interactions and hydrogen bonding . Similarly, X-ray diffraction has been used to confirm the structure of a new penta-substituted pyrrole derivative . These techniques are crucial for determining the molecular structure and confirming the synthesis of "this compound."

Chemical Reactions Analysis

Pyrrole derivatives are known to participate in various chemical reactions due to their reactive sites. For instance, the presence of a highly reactive carbonyl group in the third position of the heterocycle allows for reactions with nucleophilic reagents, leading to the formation of various condensed systems . Additionally, the electrophilic nature of some pyrrole derivatives makes them prone to nucleophilic attack, as indicated by the high electrophilicity index of a dipyrromethane derivative . These properties suggest that "this compound" may also undergo diverse chemical reactions, potentially leading to the formation of biologically active substances.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives have been studied in the context of their applications. For example, their corrosion inhibition properties on carbon steel in hydrochloric acid medium were investigated, revealing that these compounds act as good corrosion inhibitors and their efficiency increases with concentration . The adsorption mechanism was found to be mainly controlled by a chemisorption process. Additionally, the inhibition of PGE(2) production by 1H-pyrrole-2,5-dione derivatives has been evaluated, with some compounds showing strong inhibitory activity . These findings suggest that "this compound" may also exhibit similar properties, which could be explored for potential applications in medicine and industry.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and demonstrated as effective organic inhibitors for carbon steel corrosion in hydrochloric acid medium. These derivatives exhibit increased inhibition efficiency with concentration, suggesting their potential in industrial applications to prevent material degradation (Zarrouk et al., 2015).

Photoluminescent Materials

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized. These materials exhibit strong photoluminescence and good solubility, making them suitable for electronic applications due to their photochemical stability and processability into thin films (Beyerlein & Tieke, 2000).

Fungicidal Activity

1-(2′,4′-dichloro)phenylamino-1H-pyrrole-2,5-dione and 1-(2′,4′,6′-trichloro)phenylamino-1H-pyrrole-2,5-dione have been shown to exhibit fungicidal activity in both in-vivo and in-vitro assays. This highlights their potential use in agriculture or medicine for controlling fungal infections (Yaroslavskym et al., 2009).

Pigment Applications

Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are used as pigments, and structural studies have been conducted to understand the effect of large substituents at the nitrogen atom on the molecular structure. These pigments are used in various industries due to their stability and coloring properties (Fujii et al., 2002).

Polymer Semiconductors

Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) has been used as a building block to construct copolymers, which exhibit promising p-channel charge transport performance in organic thin film transistors. This demonstrates the compound's potential in the field of organic electronics and semiconductor technology (Guo et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as 5-(2,3-dichlorophenyl)-n-(pyridin-4-ylmethyl)pyrazolo and lamotrigine , have been found to interact with Cyclin-dependent kinase 2 and voltage-sensitive sodium channels respectively. These targets play crucial roles in cell cycle regulation and neuronal signaling.

Mode of Action

Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, lamotrigine appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and neuronal signaling .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that this compound may lead to changes in cell cycle progression and neuronal signaling .

Eigenschaften

IUPAC Name |

1-(2,3-dichlorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(13)15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVTWQFPUVGTDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346146 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37010-53-0 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)

![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)